6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound characterized by a unique structure where an isobenzofuran ring is fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This one-pot synthesis method is efficient and yields high amounts of the desired spiro-isobenzofuran compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and substituted spiro-isobenzofuran compounds.
Scientific Research Applications
6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2(3H)-benzoxazolone (MBOA): Another spirocyclic compound with similar structural features.
Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones: Compounds with similar spirocyclic frameworks.
Uniqueness
6-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one stands out due to its specific combination of an isobenzofuran ring and a piperidine ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-methoxyspiro[2-benzofuran-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)13(17-12(10)15)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
APDMWUCFJHZORP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OC23CCNCC3 |
Origin of Product |
United States |
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